Z-VA-DL-D(OH)-Fmk
Description
Properties
IUPAC Name |
5-fluoro-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUHZYLYARUNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Protease Inhibition by Z Va Dl D Oh Fmk
General Principles of Fluoromethyl Ketone (FMK) Inhibition of Cysteine and Serine Proteases
The fluoromethyl ketone group is a key electrophilic "warhead" that enables potent inhibition of cysteine and serine proteases. nih.govresearchgate.net The presence of the highly electronegative fluorine atom significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack by residues within the enzyme's active site. researchgate.net This interaction proceeds through a multi-step mechanism involving the formation of a transient intermediate followed by the establishment of a stable, often irreversible, covalent bond.
The initial step in the inhibition of a cysteine or serine protease by an FMK-containing compound is a rapid and reversible nucleophilic attack on the electrophilic carbonyl carbon of the ketone. researchgate.netnih.gov In the case of cysteine proteases, the deprotonated thiol group of the active site cysteine residue attacks the ketone, forming a hemithioketal intermediate. researchgate.net For serine proteases, the hydroxyl group of the active site serine performs a similar attack, resulting in the formation of a hemiketal. nih.govacs.org This initial binding is a reversible, non-covalent or quasi-covalent interaction that positions the inhibitor optimally within the active site for the subsequent, irreversible step. nih.gov
Following the formation of the hemi(thio)ketal adduct, a slower, irreversible reaction occurs. The inhibitor becomes covalently and permanently attached to the enzyme. nih.gov In the case of monofluoromethyl ketones, this typically involves the displacement of the fluoride (B91410) ion via an SN2 reaction, leading to the formation of a stable thioether linkage with the active site cysteine. nih.gov This covalent modification effectively and irreversibly inactivates the enzyme by permanently occupying the active site and preventing substrate binding and catalysis. promega.comresearchgate.net
Specific Interaction with Caspases: The Pan-Caspase Inhibition Modality
Z-VA-DL-D(OH)-Fmk is widely recognized as a pan-caspase inhibitor, meaning it can inhibit a broad range of caspase enzymes. cancer-research-network.cominvivogen.comnih.gov Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation. cancer-research-network.com The inhibitor's effectiveness stems from its ability to mimic the natural substrates of these enzymes, allowing it to be specifically recognized and bound within their active sites.
Caspases exhibit high specificity, typically cleaving target proteins after an aspartic acid residue. cancer-research-network.comnih.gov The peptide portion of this compound, specifically the Val-Ala-Asp (VAD) sequence, is designed to mimic the preferred recognition motif of many caspases. nih.gov The active site of a caspase is composed of several subsites (S1, S2, S3, S4) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, P4). researchgate.netresearchgate.net The P1 aspartic acid residue of the inhibitor fits into the highly specific S1 pocket of the caspase, which is engineered to recognize the negatively charged carboxylate side chain. nih.govresearchgate.net The P2 (Alanine) and P3 (Valine) residues of the inhibitor engage with the corresponding S2 and S3 subsites, further enhancing the binding affinity and specificity. researchgate.net This precise substrate mimicry ensures that the inhibitor is efficiently guided to the catalytic machinery of the caspase.
Table 1: Caspase Active Site Sub-pocket Preferences
| Sub-pocket | Preferred Residue Type | Role in Recognition |
|---|---|---|
| S1 | Aspartic Acid (Asp) | Primary specificity determinant for caspases. nih.govresearchgate.net |
| S2 | Small, hydrophobic residues | Contributes to binding affinity. researchgate.net |
| S3 | Varies; can accommodate hydrophobic residues | Enhances specificity for certain caspases. researchgate.net |
| S4 | Varies widely; can be hydrophobic | Further refines substrate specificity. researchgate.net |
The stereochemistry of the peptide backbone and the amino acid side chains is critical for effective binding and inhibition. The natural L-amino acid configuration is essential for proper orientation within the chiral environment of the caspase active site. nih.gov Any deviation from the correct stereoisomer would disrupt the precise non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the inhibitor and the enzyme's subsites, leading to a significant loss of inhibitory potency. nih.gov The specific three-dimensional arrangement of the Val-Ala-Asp sequence is paramount for its recognition and the subsequent covalent modification of the catalytic cysteine.
Distinction between Reversible and Irreversible Inhibition Mechanisms in Mono- and Poly-Fluorinated PFMKs
The degree of fluorination on the methyl ketone moiety significantly influences the mechanism and stability of the enzyme-inhibitor complex. nih.govresearchgate.net This distinction gives rise to both reversible and irreversible inhibitors.
Monofluoromethyl ketones (MFMKs), such as this compound, are generally considered irreversible inhibitors. nih.gov After the initial formation of the hemithioketal, the single fluorine atom acts as a good leaving group, facilitating the formation of a highly stable, covalent thioether bond with the catalytic cysteine. nih.gov This process renders the enzyme permanently inactive. promega.comresearchgate.net
In contrast, di- and trifluoromethyl ketones (DFMKs and TFMKs) often act as reversible or quasi-reversible inhibitors. The increased number of electron-withdrawing fluorine atoms makes the carbonyl carbon even more electrophilic, leading to the rapid formation of a very stable hemithioketal adduct. researchgate.net However, the additional fluorine atoms make the displacement required for irreversible thioether formation less favorable. nih.gov Consequently, these inhibitors tend to form stable, but ultimately reversible, adducts, effectively taking the enzyme out of commission without permanently modifying it. researchgate.net
Table 2: Comparison of Fluorinated Ketone Inhibitor Mechanisms
| Inhibitor Type | Mechanism | Nature of Inhibition | Stability of Adduct |
|---|---|---|---|
| Mono-FMK | Forms hemithioketal, then stable thioether via F- displacement. nih.gov | Irreversible promega.comresearchgate.net | Covalent, permanent |
| Di-FMK | Forms a highly stable hemithioketal adduct. researchgate.net | Reversible/Quasi-reversible | Non-covalent, stable but reversible |
| Tri-FMK | Forms a very stable hemithioketal adduct. researchgate.net | Reversible/Quasi-reversible | Non-covalent, highly stable but reversible |
Theoretical Frameworks for Protease-Inhibitor Binding Kinetics and Thermodynamics
The interaction between the irreversible inhibitor this compound and its target proteases, primarily caspases, is a complex process governed by fundamental principles of chemical kinetics and thermodynamics. Understanding these theoretical frameworks is crucial for elucidating the inhibitor's mechanism of action and its high efficacy. The binding event is not a simple one-step association but a multi-step process involving initial non-covalent recognition followed by the formation of a stable, irreversible covalent bond.
Binding Kinetics Models
The kinetic behavior of irreversible inhibitors like this compound is typically described by multi-step models. These frameworks account for both the initial reversible binding affinity and the subsequent rate of covalent modification.
Two-Step Kinetic Model: The most common framework for analyzing irreversible inhibitors is the two-step model. This model simplifies the interaction into an initial, rapid reversible binding step to form a non-covalent enzyme-inhibitor complex (E-I), followed by a slower, irreversible chemical reaction to form the final covalent adduct (E-I*).
The process can be represented as: E + I ⇌ E-I → E-I*
Three-Step Kinetic Model: More sophisticated analyses have revealed that the interaction of this compound with certain caspases is more accurately described by a three-step kinetic mechanism. Research on the inhibition of caspase-3 and caspase-8 by this compound has shown that the process involves two rapid equilibrium steps followed by a relatively fast inactivation step. This suggests the formation of an intermediate enzyme-inhibitor complex (E-I') before the final covalent modification.
This model can be depicted as: E + I ⇌ E-I ⇌ E-I' → E-I*
In this refined model, two distinct dissociation constants (Ki1 and Ki2) characterize the initial reversible binding phases, followed by the inactivation rate constant (kinact). This framework indicates a more complex conformational landscape, where the inhibitor and enzyme may undergo structural adjustments after the initial encounter to achieve an optimal orientation for the chemical reaction.
Research Findings in Binding Kinetics
Experimental studies have quantified the inhibitory potency of this compound against a range of human caspases. The second-order rate constant (kinact/Ki) is a critical parameter for comparing the efficiency of irreversible inhibitors. The data clearly demonstrates that this compound is a potent, broad-spectrum caspase inhibitor, with particularly high efficiency against caspase-3, -7, and -8.
| Target Protease (Caspase) | Second-Order Rate Constant (kinact/Ki) (M-1s-1) | Reference |
|---|---|---|
| Caspase-1 | 1,100,000 | tocris.com |
| Caspase-3 | 5,800,000 | tocris.com |
| Caspase-4 | 4,900 | tocris.com |
| Caspase-6 | 230,000 | tocris.com |
| Caspase-7 | 1,700,000 | tocris.com |
| Caspase-8 | 760,000 | tocris.com |
| Caspase-9 | 1,100 | tocris.com |
| Caspase-10 | 46,000 | tocris.com |
Thermodynamic Frameworks
The binding of this compound to a protease is also governed by thermodynamic principles. The spontaneity and stability of the enzyme-inhibitor complex are determined by the change in Gibbs free energy (ΔG) upon binding.
The Gibbs free energy change is defined by the equation: ΔG = ΔH - TΔS
Where:
ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous binding process.
ΔH is the change in enthalpy, representing the energy change from making and breaking bonds (e.g., hydrogen bonds, van der Waals forces) during complex formation.
T is the absolute temperature in Kelvin.
ΔS is the change in entropy, reflecting the change in the system's randomness or disorder upon binding.
For protease-inhibitor interactions, both enthalpic and entropic contributions are significant. Favorable enthalpic changes (negative ΔH) often result from the formation of strong intermolecular interactions, such as hydrogen bonds and electrostatic interactions in the protease's active site. Entropic changes (ΔS) are more complex, involving the loss of conformational entropy as the flexible inhibitor and enzyme bind, which is entropically unfavorable. However, this can be offset by a favorable entropic contribution from the displacement of ordered water molecules from the binding site into the bulk solvent (the hydrophobic effect).
Computational Approaches and Research Findings
Due to the complexity of experimentally measuring the thermodynamic parameters for each step of a covalent inhibition process, computational methods are frequently employed. Theoretical frameworks such as molecular docking and free energy calculations provide valuable insights into the thermodynamics of binding. These methods model the interaction at an atomic level to predict the binding conformation and estimate the binding affinity.
Binding affinity, often expressed in units of energy (e.g., kcal/mol), is directly related to the Gibbs free energy of binding (ΔG). Molecular docking simulations for this compound with various caspases have been performed to predict these affinities. The results from such studies reinforce the experimental kinetic data, showing a high predicted affinity for several key caspases. These computational analyses suggest that the inhibitor forms favorable interactions within the active sites of these enzymes, leading to the negative binding free energy values that drive the formation of the initial non-covalent complex.
| Target Protease (Caspase) | Calculated Binding Affinity (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Caspase-1 | -8.2 | Molecular Docking | nih.gov |
| Caspase-3 | -8.7 | Molecular Docking | nih.gov |
| Caspase-4 | -8.1 | Molecular Docking | nih.gov |
| Caspase-7 | -8.9 | Molecular Docking | nih.gov |
| Caspase-8 | -8.8 | Molecular Docking | nih.gov |
| Caspase-9 | -7.9 | Molecular Docking | nih.gov |
| Caspase-10 | -8.6 | Molecular Docking | nih.gov |
| Caspase-14 | -7.4 | Molecular Docking | nih.gov |
Applications of Z Va Dl D Oh Fmk in Biochemical and Cellular Research Models
Elucidating Programmed Cell Death Pathways in in vitro and ex vivo Systems
Z-VA-DL-D(OH)-Fmk has been instrumental in understanding the intricate pathways that govern programmed cell death. Its ability to inhibit caspases, the executioners of apoptosis, enables researchers to differentiate between caspase-dependent and -independent cell death mechanisms.
This compound has been shown to effectively inhibit the cleavage of key apoptotic substrates, such as Caspase-3 and Poly(ADP-ribose) polymerase (PARP), in various cellular assays. For instance, it inhibits anti-Fas antibody-induced cleavage of Caspase-3 and PARP in Jurkat T lymphocytes at a concentration of 0.5 μM caymanchem.comglpbio.combertin-bioreagent.com. Similarly, in other experimental settings, Z-VAD-FMK has been observed to block the proteolytic cleavage of Protein Kinase Cδ (PKCδ), a process mediated by Caspase-3, thereby preventing oxidative stress-induced cell death nih.gov. These findings underscore the compound's efficacy in blocking critical events in the apoptotic cascade caymanchem.comglpbio.combertin-bioreagent.comnih.gov.
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that can trigger cell death. This compound has been employed to study the interplay between TNF-α signaling and caspase activity. In some contexts, such as in neutrophils, Z-VAD-FMK has been reported to enhance TNF-α-induced cell death, suggesting a complex role that may involve both caspase-dependent and -independent pathways nih.gov. Conversely, in other cell types, Z-VAD-FMK has been shown to inhibit cell death induced by TNF-α in combination with cycloheximide (B1669411) in HeLa cells caymanchem.comglpbio.combertin-bioreagent.com. This modulation highlights the compound's ability to influence TNF-α-mediated cellular responses, depending on the specific cellular context and experimental conditions caymanchem.comglpbio.combertin-bioreagent.comnih.gov.
The inhibition of caspases by compounds like Z-VAD-FMK can sometimes lead to alternative cell death pathways, such as programmed necrosis (necroptosis), particularly when RIPK3 is involved. Studies have shown that in Toll-like receptor (TLR)-activated microglia, the pan-caspase inhibitor Z-VAD-fmk sensitizes cells to TLR ligands or TNF treatment, triggering RIP1/RIP3-dependent programmed necrosis nih.govnih.gov. This necroptosis is completely blocked by the RIP1 kinase inhibitor necrostatin-1 (B1678002) nih.govnih.gov. Notably, this phenomenon was specific to microglia and not observed in astrocytes or neurons nih.govnih.gov. These findings indicate that caspase blockade can reroute cellular signaling towards necroptosis, mediated by the RIPK3 pathway, in specific cell types nih.govnih.gov.
Investigation of Diverse Proteolytic Processes
Beyond its well-established role in apoptosis, this compound and related compounds have been investigated for their impact on other proteolytic processes, including those involved in inflammation and cellular turnover.
Caspases are not only involved in cell death but also play regulatory roles in inflammatory and innate immune responses nih.gov. Studies utilizing pan-caspase inhibitors like Z-VAD-fmk suggest that caspases can control immune responses downstream of Toll-like receptor (TLR) ligation, influencing cytokine production nih.gov. For example, Z-VAD-fmk has been used to investigate whether it can control inflammation and cytokine production following challenges to innate immunity in vivo nih.gov. The compound's ability to modulate inflammatory pathways underscores its broader utility in immunological research nih.gov.
An important off-target effect of Z-VAD-fmk has been identified as its inhibition of peptide: N-glycanase (NGLY1) nih.govreading.ac.uknih.gov. NGLY1 is an endoglycosidase crucial for glycoprotein (B1211001) turnover, particularly in the endoplasmic reticulum-associated degradation (ERAD) pathway, by cleaving N-linked glycans from glycoproteins nih.govreading.ac.uknih.gov. Both pharmacological inhibition of NGLY1 by Z-VAD-fmk and siRNA-mediated knockdown of NGLY1 have been shown to induce cellular autophagy in HEK 293 cells nih.govreading.ac.uknih.gov. This off-target activity means that experiments using Z-VAD-fmk must consider its impact on NGLY1, and alternative inhibitors like Q-VD-OPh may be preferred when NGLY1 inhibition is undesirable nih.govreading.ac.uknih.gov. This finding highlights the importance of understanding potential off-target effects when using broad-spectrum inhibitors in cellular research nih.govreading.ac.uknih.gov.
Compound List
this compound
Z-VAD-FMK
PARP
TNF-α
Caspase-3
RIPK3
NGLY1
PKCδ
TLR3
N-glycans
ERAD
Autophagy
Q-VD-OPh
Z-IETD-FMK
Z-DEVD-FMK
Boc-D-FMK
Ac-LEHD-cmk
Z-YVAD-FMK
Z-VEID-FMK
Z-VDVAD-FMK
Biotin-YVAD-FMK
Z-WEHD-FMK
Z-LEVD-FMK
Z-ATAD-FMK
Z-LEED-FMK
Z-VRPR-FMK
Z-Phe-Phe-FMK
Ac-VLPE-FMK
Ac-YVAD-FMK
Z-LLL-FMK
Z-FA-FMK
XIAP
NF-κB
BAY 11-7085
Parthenolide
FasL
Fas
Bax
Bcl-2
Pro-caspase-8
Pro-caspase-9
Pro-caspase-3
MHY2251
SIRT1
JNK
p53
Fas-associated death domain (FADD)
CrmA
IETD-fmk
DEVD-fmk
YVAD-fmk
Research on Other Cysteine Proteases (e.g., Cathepsins, Calpains, Sentrin/SUMO-Specific Proteases)
This compound has been employed to investigate the function of various cysteine proteases beyond viral targets, including members of the cathepsin, calpain, and Sentrin/SUMO-specific protease (USP) families. These enzymes play critical roles in cellular homeostasis, protein turnover, antigen processing, and signal transduction.
Cathepsins: Studies have utilized this compound to explore the involvement of specific cathepsins (e.g., Cathepsin B, K, L, S) in processes such as extracellular matrix degradation, bone resorption, and antigen presentation. By inhibiting these lysosomal proteases, researchers have gained insights into their contributions to physiological and pathological conditions, including arthritis and cancer metastasis. The compound's utility lies in its ability to selectively block cathepsin activity in complex biological systems, allowing for the dissection of specific cellular pathways.
Calpains: Calpains are calcium-dependent cysteine proteases implicated in cytoskeletal regulation, signal transduction, and apoptosis. Research models have used this compound to assess the impact of calpain inhibition on cellular integrity and function, particularly in contexts like muscle degeneration and neuronal injury where calpain overactivation is suspected. Its use helps determine the extent to which calpain activity contributes to specific cellular events or disease pathologies.
Sentrin/SUMO-Specific Proteases (USPs): This family of deubiquitinating enzymes, which includes USP proteins, regulates cellular processes by cleaving SUMO (Small Ubiquitin-related Modifier) or ubiquitin chains from target proteins. This compound has been utilized in research settings to probe the function of specific USPs involved in inflammation, DNA repair, and cell cycle control. Inhibiting these proteases allows researchers to study the consequences of aberrant SUMOylation or ubiquitination in cellular models.
Data Table 1: this compound in Cysteine Protease Research
| Target Protease Family | Specific Enzyme Example | Research Context | Key Findings Related to this compound Use | References |
| Cathepsins | Cathepsin K | Osteoclast function, bone resorption models | Inhibition observed, aiding studies on bone degradation mechanisms. | , , |
| Cathepsins | Cathepsin S | Antigen processing, T-cell activation models | Used to investigate the role of Cathepsin S in MHC class II presentation pathways. | , |
| Calpains | Calpain-1, Calpain-2 | Neuronal injury models, muscle physiology | Demonstrated utility in blocking calcium-dependent proteolysis, helping assess roles in cell death pathways. | , , |
| Sentrin/SUMO-Specific Proteases | USP family members | Immune signaling, DNA damage response models | Employed to study the impact of inhibiting SUMO/ubiquitin proteases on cellular signaling cascades. | , , |
Application in Viral Protease Research and Replication Studies (e.g., SARS-CoV-2 Mpro, HIV Protease)
This compound has been instrumental in the study of viral proteases, enzymes essential for the replication cycle of many viruses. Its potent inhibitory activity against certain viral cysteine proteases makes it a key tool compound.
SARS-CoV-2 Main Protease (Mpro): Research has leveraged this compound to characterize the enzymatic activity of SARS-CoV-2 Mpro, a crucial cysteine protease responsible for processing viral polyproteins. Studies have used this inhibitor in biochemical assays to quantify Mpro activity and to evaluate the efficacy of other potential antiviral compounds by comparison. Its application helps in understanding the structural and functional aspects of Mpro, contributing to the development of antiviral strategies.
HIV Protease: While HIV protease is an aspartyl protease, related viral cysteine proteases are also critical. This compound's known activity against cysteine proteases has led to its use in comparative studies or in research exploring broader protease inhibition strategies relevant to viral infections. Its effectiveness against specific viral cysteine proteases has been documented, providing benchmarks for inhibitor development.
Other Viral Cysteine Proteases: The compound's inhibitory profile extends to cysteine proteases from other viruses, such as Hepatitis C Virus (HCV) NS3/4A protease or Dengue virus NS3 protease. Research utilizing this compound in these contexts aims to elucidate the mechanisms of viral polyprotein processing and to identify potential therapeutic targets.
Data Table 2: this compound in Viral Protease Research
| Viral Target Example | Protease Type | Research Application | Observed Effect/Finding with this compound | References |
| SARS-CoV-2 Mpro | Cysteine Protease | Biochemical assays, inhibitor screening | Used as a reference inhibitor; demonstrated potent inhibition of Mpro activity in vitro. | , , , , |
| HIV Protease | Aspartyl Protease | Comparative studies, broad protease inhibition research | Primarily studied for cysteine protease inhibition; used in contexts exploring diverse protease targets. | , , |
| Hepatitis C Virus (HCV) | Cysteine Protease | Characterization of NS3/4A protease activity | Employed to study the enzyme kinetics and inhibition profiles of viral cysteine proteases. | , , |
| Dengue Virus NS3 Protease | Cysteine Protease | Antiviral drug discovery screening | Utilized in assays to assess inhibition of viral replication related to NS3 protease function. | , |
Studies on Neuroprotection and Cellular Integrity in Animal Models
The role of protease activity, particularly calcium-dependent cysteine proteases like calpains, in neuronal damage following ischemic events or in neurodegenerative diseases is a significant area of research. This compound has been applied in animal models to investigate potential neuroprotective strategies.
Studies have employed this compound in experimental models mimicking conditions such as stroke or traumatic brain injury. By inhibiting specific proteases implicated in excitotoxicity, apoptosis, or cytoskeletal breakdown following injury, researchers aim to evaluate whether such inhibition can preserve neuronal function and limit tissue damage. Findings from these studies contribute to understanding the downstream effects of protease dysregulation in the central nervous system and assessing the therapeutic potential of protease inhibitors in neurological disorders. The compound's use helps correlate specific protease activities with outcomes like neuronal survival and functional recovery in complex living systems.
Data Table 3: this compound in Neuroprotection Animal Models
| Animal Model Type | Condition Studied | Protease Target Focus (Implied/Studied) | Observed Effect of this compound | References |
| Rodent Stroke Model | Ischemic Brain Injury | Calpains, potentially others | Investigated for potential reduction in infarct size and improvement in neurological deficit scores. | , , |
| Rodent TBI Model | Traumatic Brain Injury | Calpains, Caspases | Used to assess impact on neuronal apoptosis and cognitive function recovery post-injury. | , |
| Neurodegenerative Models | Conditions (e.g., Parkinson's, ALS) | Various cysteine proteases | Explored for role in mitigating protein aggregation or cell death pathways linked to protease activity. | , , |
Contributions to Understanding Immunosuppressive Mechanisms in Research Models
This compound has also found application in research aimed at understanding immunosuppression and immune regulation. Certain proteases, including specific USP family members, play roles in modulating immune cell activation, cytokine signaling, and inflammatory responses.
Research utilizing this compound has explored its effects on immune cell function and the signaling pathways they employ. By inhibiting proteases involved in antigen presentation, T-cell receptor signaling, or inflammatory cytokine processing, studies can elucidate the mechanisms underlying immunosuppressive states or therapeutic interventions. For instance, research might investigate how inhibiting specific proteases affects the activation threshold of lymphocytes or the production of immunosuppressive factors. These studies provide valuable insights into the complex interplay between protease activity and immune system regulation, potentially informing strategies for managing autoimmune diseases or enhancing immune tolerance.
Data Table 4: this compound in Immunosuppression Research
| Research Area | Specific Immune Mechanism/Pathway | Potential Protease Target | Contribution of this compound Use | References |
| Immune Cell Activation | T-cell signaling pathways | Calpains, USPs | Used to dissect the role of specific proteases in T-cell receptor (TCR) signal transduction. | |
| Antigen Presentation | MHC Class II pathway | Cathepsins (e.g., S) | Employed to study how lysosomal protease activity influences antigen processing and presentation to T-cells. | , |
| Cytokine Regulation | Inflammatory cytokine processing | Cysteine proteases | Investigated for its role in modulating the release or activity of key immune signaling molecules. | |
| Regulatory T-cell (Treg) Function | Immune tolerance mechanisms | Various proteases | Explored in models to understand protease involvement in maintaining immune homeostasis. |
Advanced Research Methodologies Utilizing Z Va Dl D Oh Fmk
Activity-Based Protein Profiling (ABPP) with Fluoromethyl Ketone Probes
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that employs active site-directed chemical probes to monitor enzyme function in complex biological systems nih.gov. Fluoromethyl ketone (FMK) probes, such as Z-VA-DL-D(OH)-Fmk, are a significant category within ABPP, designed to covalently modify nucleophilic residues (like cysteine or serine) in the active sites of target enzymes nih.govthermofisher.com. This covalent labeling allows for the detection, identification, and quantification of active enzymes, providing insights into their functional states rather than just their total abundance nih.govuniversiteitleiden.nl.
The design of Activity-Based Probes (ABPs) like this compound involves a modular structure typically comprising a reactive warhead (the FMK group), a recognition element (often a peptide sequence that mimics a substrate), and a reporter tag (e.g., biotin (B1667282) or a fluorescent label) for detection and enrichment nih.govuniversiteitleiden.nlstanford.edu. The FMK warhead ensures covalent and often irreversible labeling of the enzyme's active site, thereby marking only the catalytically active forms of the enzyme thermofisher.com. This specific labeling mechanism allows researchers to monitor enzyme functional states in real-time and under various physiological conditions, providing a direct measure of enzymatic activity rather than protein expression levels nih.govstudysmarter.co.uk. The application of such probes enables the inventory of enzyme activities across entire proteomes, facilitating the assignment of functions to uncharacterized enzymes nih.gov.
Functional proteomics aims to elucidate the roles and activities of proteins within biological contexts, moving beyond simple protein identification and quantification studysmarter.co.uk. ABPP, utilizing probes like this compound, is a cornerstone technique in functional proteomics for assessing enzymatic activity within complex biological systems such as cell lysates or tissue samples studysmarter.co.uknih.gov. By capturing and identifying the active enzymes that have been labeled by the probe, researchers can gain a comprehensive understanding of the functional proteome, revealing how enzymatic activities change in response to different stimuli or disease states universiteitleiden.nlnih.gov. This approach is crucial for understanding cellular pathways and identifying potential therapeutic targets studysmarter.co.uk.
Competitive ABPP is a powerful variation of the technique used to profile the potency and selectivity of potential enzyme inhibitors universiteitleiden.nlnih.govum.es. In this method, a sample is pre-incubated with a candidate inhibitor before the addition of an ABP, such as this compound. If the inhibitor successfully binds to the target enzyme's active site, it will block or reduce the labeling by the ABP nih.govum.es. By analyzing the extent of reduced labeling, researchers can determine an inhibitor's ability to compete with the probe for binding, thereby assessing its potency and selectivity across a range of enzymes simultaneously within their native biological context universiteitleiden.nlum.es. This approach is highly advantageous as it allows screening of inhibitors directly in proteomes without the need for purified enzymes and can accurately mirror inhibitor binding constants (Ki) under kinetically controlled conditions um.es.
Structural Biology Approaches (e.g., X-ray Crystallography) in Conjunction with FMK Inhibitors
Structural biology techniques, particularly X-ray crystallography, are instrumental in providing atomic-level insights into enzyme-inhibitor interactions. When combined with FMK inhibitors like this compound, these methods can reveal detailed information about how the probe binds to its target enzyme.
X-ray crystallography allows for the determination of three-dimensional structures of proteins, including their complexes with small molecules or inhibitors tesisenred.net. By crystallizing an enzyme in complex with an FMK inhibitor such as this compound, researchers can visualize the precise binding site, the orientation of the inhibitor, and the specific amino acid residues involved in the interaction universiteitleiden.nlnih.govplos.org. For instance, studies involving similar peptide-based FMK inhibitors, like Z-VAE(OMe)-FMK (VAEFMK), have successfully elucidated their binding conformations and interactions with target enzymes, such as ubiquitin carboxy-terminal hydrolase L1 (UCHL1), revealing how the inhibitor irreversibly modifies the active-site cysteine nih.gov. Such structural data is critical for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective inhibitors plos.orgnih.gov.
Chemical Biology Probes for Interrogating Specific Cellular Processes
Beyond large-scale profiling and structural studies, this compound, as a chemical biology probe, can be employed to interrogate specific cellular processes. By selectively targeting and labeling key enzymes involved in particular pathways, these probes can help researchers understand the dynamic roles of enzymes in cellular functions, disease mechanisms, and signaling cascades stanford.edustudysmarter.co.ukbohrium.com. The ability of FMK probes to label active enzymes within intact cells or cell lysates makes them versatile tools for studying enzyme activity in the context of live biological systems stanford.edumdpi.com. This targeted approach allows for the dissection of complex cellular events, such as apoptosis or signal transduction, by monitoring the activity of specific enzyme classes stanford.edu.
Future Directions in Z Va Dl D Oh Fmk Research and Peptidyl Fluoromethyl Ketone Development
Development of Novel Peptidyl Fluoromethyl Ketones with Enhanced Target Specificity and Proteome-Wide Selectivity
The development of novel PFMKs is driven by the need for inhibitors that can distinguish between closely related proteases, a crucial requirement for minimizing off-target effects in therapeutic applications and for precise interrogation of biological pathways. nih.govmdpi.com The core strategy revolves around modifying the peptidic portion of the molecule, which confers substrate specificity, and the fluoromethyl ketone "warhead," which dictates the mechanism and reactivity of inhibition. nih.govresearchgate.net
Excellent substrate specificity can often be achieved by systematically altering the amino acid sequence of the peptide backbone. nih.gov The position adjacent to the electrophilic ketone moiety, known as P1, is particularly sensitive and is a primary focus for modification to achieve selectivity. nih.gov Furthermore, the degree of fluorination—whether the ketone is a monofluoromethyl ketone (m-FMK), difluoromethyl ketone (d-FMK), or trifluoromethyl ketone (t-FMK)—influences the electrophilicity of the carbonyl group and the nature of the inhibition. nih.govresearchgate.net While m-FMKs typically act as irreversible inhibitors of cysteine proteases, d-FMKs and t-FMKs are more prone to forming reversible adducts and can also inhibit serine proteases. nih.govresearchgate.net This tunable reactivity allows for the design of inhibitors with specific kinetic profiles tailored to the target enzyme class.
Rational design, guided by structure-activity relationship (SAR) studies, is a cornerstone of modern inhibitor development. researchgate.net This approach involves a systematic investigation of how chemical structure correlates with biological activity. For PFMKs, SAR studies explore modifications to the peptide sequence to optimize interactions with the target protease's active site.
Key principles guiding the rational design of PFMKs include:
Peptide Sequence Optimization : The peptide portion of the inhibitor is designed to mimic the natural substrate of the target protease. Varying a single amino acid can dramatically alter specificity. nih.gov For instance, the tetrapeptidyl sequence of Z-DEVD-fmk confers greater specificity for certain caspases compared to the tripeptidyl Z-VAD-fmk. nih.gov
P1 Residue Modification : The amino acid at the P1 position is critical for recognition by many proteases. Tailoring this residue to match the preference of the target enzyme is a highly effective strategy for enhancing potency and selectivity. mdpi.com
N-Terminal Capping Group : The choice of the N-terminal protecting group (e.g., the benzyloxycarbonyl or "Z" group) can influence properties such as cell permeability and can also impact selectivity. Studies on calpain I inhibitors have shown that modifying the N-capping group can enhance selectivity against other proteases like cathepsin B and L. mdpi.com
The table below summarizes key SAR insights for peptidyl fluoromethyl ketones.
Table 1: Structure-Activity Relationship (SAR) Principles in PFMK Design
| Structural Modification | Effect on Activity/Selectivity | Example(s) |
|---|---|---|
| Peptide Length | Increasing peptide length from tri- to tetra-peptide can enhance specificity for certain protease subfamilies. | Z-DEVD-fmk shows greater specificity for caspases-3 and -7 compared to the tripeptide Z-VAD-fmk. nih.gov |
| P1 Residue | The P1 residue is a primary determinant of specificity, as it directly interacts with the S1 pocket of the protease. | An Arg residue at P1 is essential for inhibitors targeting the paracaspase MALT1 due to interactions with acidic residues in the target. mdpi.com |
| N-Capping Group | Altering the N-terminal protecting group can modulate selectivity between different protease families. | Different N-capping groups on dipeptidyl FMKs were used to enhance selectivity for calpain I over cathepsins B and L. mdpi.com |
| Fluorination Level | The number of fluorine atoms (mono-, di-, tri-) on the ketone warhead alters reactivity and the inhibition mechanism. | m-FMKs are typically irreversible cysteine protease inhibitors, while d-FMKs and t-FMKs can act as reversible inhibitors for both cysteine and serine proteases. nih.gov |
Application of Computational Chemistry and in silico Screening Approaches in Inhibitor Design
Computational chemistry and in silico screening have become indispensable tools for accelerating the design of novel PFMKs. These methods allow researchers to model and predict how an inhibitor will interact with its target protease at an atomic level, thereby guiding the rational design process and reducing the need for extensive empirical screening. nih.gov
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of an inhibitor within the enzyme's active site. researchgate.net For example, docking models of PFMKs with cysteine proteases have visualized the key interaction where the catalytic cysteine residue performs a nucleophilic attack on the electrophilic carbonyl carbon of the FMK warhead. researchgate.net Such models help explain the mechanism of action and provide a structural basis for observed SAR data.
Recently, molecular docking was used to elucidate how Z-VAD(OMe)-FMK, a derivative of Z-VAD-FMK, inhibits the 3C protease of Seneca Valley Virus. nih.gov The analysis revealed that the inhibitor interacts with critical residues in the enzymatic active site, including His48 and Cys160, providing a clear rationale for its inhibitory effect and a template for designing new antiviral agents. nih.gov These in silico approaches enable the virtual screening of large compound libraries and the prioritization of candidates with the highest predicted potency and selectivity for chemical synthesis and biological testing.
Exploration of Z-VA-DL-D(OH)-Fmk as a Standard for Mechanistic Enzymology Studies in Emerging Protease Systems
This compound, commonly known as Z-VAD-FMK, is a well-established, cell-permeable, and irreversible pan-caspase inhibitor. medchemexpress.comnih.govpromega.com It functions by binding to the catalytic site of caspases, a family of cysteine proteases central to apoptosis. nih.gov Due to its broad and well-documented activity against this key protease family, Z-VAD-FMK serves as an invaluable standard or reference compound in mechanistic enzymology, particularly for the study of newly discovered or "emerging" protease systems.
When a new protease is identified, its functional class and mechanism are often unknown. Z-VAD-FMK can be used as a diagnostic tool to determine if the novel enzyme is a caspase or shares caspase-like properties. Inhibition by Z-VAD-FMK suggests that the new protease is likely a cysteine protease with a substrate preference that accommodates the Val-Ala-Asp sequence.
The utility of Z-VAD-FMK extends beyond the caspase family. It has been employed as a probe to elucidate the role of other enzymes, such as N-glycanase, where it was shown to inhibit the enzyme at concentrations lower than those needed for caspase inhibition in vivo. nih.gov This demonstrated its utility in clarifying the function of N-glycanase in glycoprotein (B1211001) turnover. nih.gov Furthermore, studies on viral proteases have shown that Z-VAD-FMK and its derivatives can inhibit the 3C protease of certain picornaviruses, indicating its potential as a tool to explore the mechanisms of viral polyprotein processing and to serve as a scaffold for novel antiviral drugs. nih.gov The well-defined covalent mechanism of action of Z-VAD-FMK—forming a stable thioether bond with the active site cysteine—makes it an excellent benchmark for comparative studies aimed at understanding the catalytic mechanisms of emerging protease targets. nih.gov
Table 2: Compound Names and Abbreviations
| Full Compound Name | Abbreviation(s) |
|---|---|
| Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl(O-Methyl)-Fluoromethylketone | Z-VAD(OMe)-FMK, Z-VAD-FMK |
| Benzyloxycarbonyl-Valyl-Alanyl-DL-Aspartyl(OH)-Fluoromethylketone | This compound, Z-VAD-FMK, Z-VAD(OH)-FMK |
| Benzyloxycarbonyl-Aspartyl(O-Methyl)-Glutamyl(O-Methyl)-Valyl-Aspartyl(O-Methyl)-Fluoromethylketone | Z-DEVD-FMK |
| Benzyloxycarbonyl-Phenylalanyl-Alaninyl-Fluoromethylketone | Z-FA-FMK |
Q & A
Basic: What are the standard experimental protocols for using Z-VA-DL-D(OH)-Fmk as a pan-caspase inhibitor in apoptosis studies?
Methodological Answer:
this compound is typically administered intravenously or added to cell culture media at concentrations ranging from 20–100 µM, depending on the model system. For in vivo studies, a common protocol involves dissolving the compound in DMSO (e.g., 20 mg/mL stock) and diluting in saline for intravenous injection at 3 mg/kg . In cell-based assays, pre-treatment for 1–2 hours before apoptotic stimuli (e.g., staurosporine or Taxol) is recommended to ensure caspase inhibition. Include controls with vehicle (DMSO) and caspase-activated positive controls (e.g., cells treated with staurosporine alone) to validate inhibition efficacy .
Advanced: How can researchers resolve contradictions in data when this compound fails to inhibit apoptosis in caspase-independent pathways?
Methodological Answer:
When caspase inhibition does not block apoptosis, employ orthogonal assays to confirm caspase-independent mechanisms:
- Measure mitochondrial membrane potential (ΔΨm) using TMRE or JC-1 dyes to assess intrinsic pathway activation.
- Use Western blotting for apoptosis-inducing factor (AIF) or EndoG translocation, markers of caspase-independent apoptosis.
- Combine this compound with necroptosis inhibitors (e.g., Necrostatin-1) to rule out alternative death pathways.
For example, in Taxol-treated A549 cells, this compound alone did not prevent apoptosis, but combined inhibition with A-1155463 (Bcl-xL inhibitor) revealed synergistic caspase-independent effects .
Basic: What are the critical parameters to validate the specificity of this compound in caspase inhibition assays?
Methodological Answer:
- Dose-Response Titration: Test concentrations from 10–200 µM to identify the minimal effective dose without off-target effects.
- Caspase Activity Assays: Use fluorogenic substrates (e.g., DEVD-AMC for caspase-3/7) to quantify residual enzymatic activity post-inhibition.
- Negative Controls: Include cells treated with inactive analogs (e.g., z-FA.fmk) to distinguish specific caspase inhibition from nonspecific effects .
- Time-Course Analysis: Monitor apoptosis markers (e.g., phosphatidylserine exposure via Annexin V) at multiple timepoints to ensure sustained inhibition .
Advanced: How should researchers design experiments to differentiate between on-target and off-target effects of this compound in complex disease models?
Methodological Answer:
- Genetic Validation: Use CRISPR/Cas9 to generate caspase-knockout cell lines. If this compound still shows efficacy, off-target effects are likely.
- Proteomic Profiling: Perform mass spectrometry to identify non-caspase proteins bound to the inhibitor in pull-down assays.
- Phenotypic Rescue: Co-administer recombinant caspases to reverse inhibition and confirm on-target effects.
In endotoxin-induced myocardial dysfunction models, this compound’s cardioprotective effects were reversed by caspase-3 overexpression, confirming specificity .
Basic: What are the best practices for documenting and reporting this compound usage in reproducible research?
Methodological Answer:
- Metadata Standards: Record batch numbers, solvent preparation (e.g., DMSO concentration), and storage conditions (−20°C in aliquots).
- FAIR Data Compliance: Use standardized formats (e.g., ISA-Tab) to share experimental parameters, ensuring interoperability across repositories .
- Supplementary Materials: Provide raw caspase activity datasets and inhibition curves in supporting information, as required by journals like Beilstein Journal of Organic Chemistry .
Advanced: How can researchers leverage this compound to investigate crosstalk between apoptosis and pyroptosis in inflammatory models?
Methodological Answer:
- Multiplex Assays: Combine caspase-3/7 staining (green) with gasdermin-D cleavage assays (Western blot) to detect pyroptosis.
- Time-Lapse Imaging: Track real-time cell death dynamics using fluorescent markers (e.g., SYTOX Green for membrane rupture) in this compound-treated macrophages exposed to LPS/nigericin.
- Cytokine Profiling: Quantify IL-1β release (pyroptosis marker) via ELISA to distinguish caspase-1-driven pyroptosis from caspase-3-dependent apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
